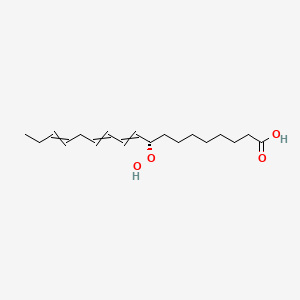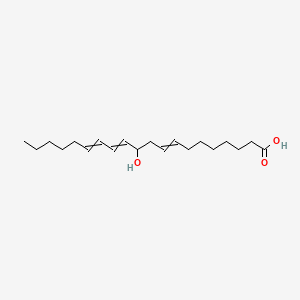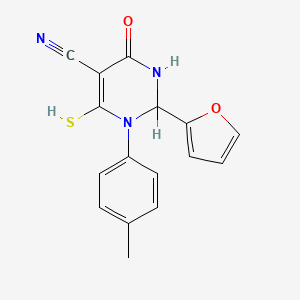
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile is a member of toluenes.
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks
- This compound serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines), which are synthesized via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies confirm S-alkylation over N-alkylation in these processes (Abd El-Fatah et al., 2017).
Antimicrobial Activity
- The compound demonstrates potential in forming pyrimidine derivatives with antimicrobial properties. These derivatives show activity against both Gram-positive and Gram-negative bacteria, positioning them as candidates for further pharmaceutical research (Abdelghani et al., 2017).
Structural Characterization and Inhibitory Potential
- Structural characterization of related dihydropyrimidine-5-carbonitrile derivatives reveals insights into their potential as dihydrofolate reductase (DHFR) inhibitors. This is a key area in cancer therapy research, as DHFR is a crucial target for cancer treatment drugs (Al-Wahaibi et al., 2021).
Antibacterial Activity
- The compound is a precursor for synthesizing new pyrimidines with significant antibacterial activity. This highlights its role in developing new antibiotics or antibacterial agents (Hamid & Shehta, 2018).
Molecular Docking and Enzyme Inhibition
- Molecular docking studies indicate the affinity of synthesized compounds, including derivatives of this compound, with enzymes like CDK4 protein. This suggests potential applications in designing drugs targeting specific proteins or enzymes (Holam et al., 2022).
Propiedades
Nombre del producto |
2-(2-Furanyl)-4-mercapto-3-(4-methylphenyl)-6-oxo-1,2-dihydropyrimidine-5-carbonitrile |
|---|---|
Fórmula molecular |
C16H13N3O2S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-3-(4-methylphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H13N3O2S/c1-10-4-6-11(7-5-10)19-14(13-3-2-8-21-13)18-15(20)12(9-17)16(19)22/h2-8,14,22H,1H3,(H,18,20) |
Clave InChI |
VFIRJYJMECEAGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=CO3 |
Solubilidad |
46.7 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)

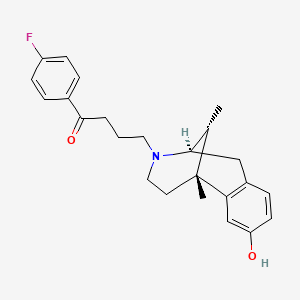
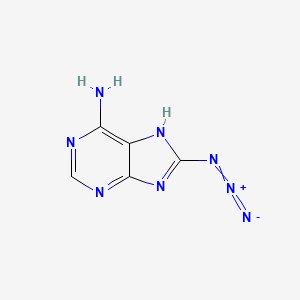
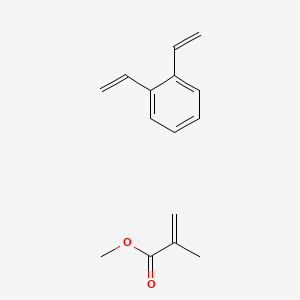
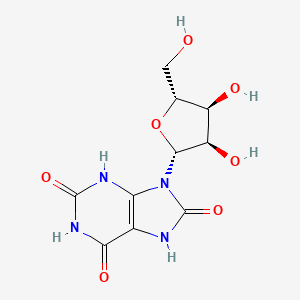
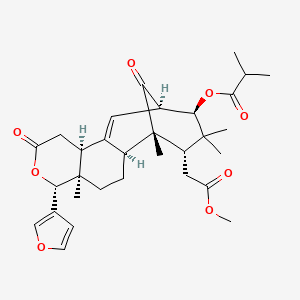
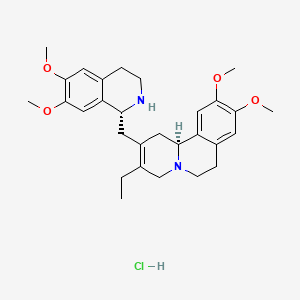
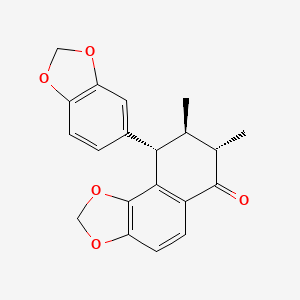
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
